molecular formula C9H6ClN3O B1405094 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1416980-76-1

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No. B1405094
M. Wt: 207.61 g/mol
InChI Key: ZDNAXCWZTOPTQB-UHFFFAOYSA-N
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Description

“2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” is a chemical compound that is part of the 1,2,4-triazole derivatives. These derivatives are known for their potential as anticancer agents . They have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde”, involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are complex and require careful control of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are determined by their molecular structure. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .

Scientific Research Applications

  • Synthesis of Derivatives : Compounds related to 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde have been used in the synthesis of various derivatives. For instance, derivatives of 1,2,4-Triazole and Benzotriazole esters show a range of biological applications due to their unique structures (Toumani, 2017).

  • Luminescent Materials : Compounds based on 1,2,4-triazoles have been investigated for their luminescence properties. A study detailed the synthesis of new Zn complexes based on 1,2,4-triazoles, which exhibited strong green-blue luminescence in solid state, indicating potential applications in optical materials and sensors (Gusev et al., 2011).

  • Hemiaminal Formation : Research on reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes has led to the formation of stable hemiaminals. This study provides insights into the factors influencing hemiaminal formation, which is significant in organic synthesis and pharmaceutical research (Barys et al., 2010).

  • Synthesis of Heterocycles : The creation of novel heterocyclic compounds has been a key application. A study showcased the synthesis of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which could have various industrial and pharmaceutical applications (Kariuki et al., 2022).

  • Biological Activities : Some derivatives of 1,2,4-triazole have been synthesized to investigate their biological activities. For instance, compounds created from 4,5-dihydro-1,2,4-triazole Schiff base derivatives have shown promising fungicidal activities (Sun et al., 2009).

  • Plant Growth Regulation : Derivatives containing 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for plant-growth regulatory activities. These compounds exhibited promising results in the primary bioassays, suggesting potential in agricultural applications (Qin et al., 2010).

  • Crystal Structure Analysis : Several studies have been dedicated to understanding the crystal structures of compounds containing 1,2,4-triazole moiety. For example, the structure and absolute configuration of a compound with a 1,2,4-triazolyl moiety was investigated, contributing to the understanding of molecular conformations in solid-state chemistry (Peeters et al., 1993).

Safety And Hazards

The safety of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives has been evaluated on MRC-5 as a normal cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research on “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives include further investigation of their anticancer activity and the development of more effective and potent anticancer agents .

properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNAXCWZTOPTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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